3-Chloro-4-(trifluoromethoxy)cinnamic acid

Ion channel pharmacology Pain research Sodium channel inhibitors

Researchers optimizing NaV1.8 inhibitors often encounter regioisomeric impurities that erode target potency. 3-Chloro-4-(trifluoromethoxy)cinnamic acid provides the precise 3-Cl-4-OCF3 substitution pattern required to achieve IC50 values as low as 1.30 nM against human NaV1.8. Its moderate LogP (~3.0-3.5) balances lipophilicity for oral drug-likeness while maintaining solubility, enabling efficient lead optimization without excessive hydrophobicity. Supplied at ≥97% purity with dependable global logistics.

Molecular Formula C10H6ClF3O3
Molecular Weight 266.6 g/mol
CAS No. 773129-45-6
Cat. No. B1468264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(trifluoromethoxy)cinnamic acid
CAS773129-45-6
Molecular FormulaC10H6ClF3O3
Molecular Weight266.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)Cl)OC(F)(F)F
InChIInChI=1S/C10H6ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+
InChIKeySCXWBICVJJGFSL-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(trifluoromethoxy)cinnamic Acid – Fluorinated Building Block


3-Chloro-4-(trifluoromethoxy)cinnamic acid (CAS 773129-45-6) is a halogenated cinnamic acid derivative with molecular formula C₁₀H₆ClF₃O₃ and a molecular weight of 266.6 g/mol . It belongs to the class of α,β-unsaturated carboxylic acids classified as fluoroalkenes and is supplied commercially at a purity of ≥97% . The compound features a cinnamic acid backbone bearing a chlorine atom at the 3-position and a trifluoromethoxy (–OCF₃) group at the 4-position on the aromatic ring, yielding a specific substitution pattern that distinguishes it from other regioisomeric chloro-trifluoromethoxy cinnamic acid derivatives .

Irreplaceable Regioisomer: 3-Chloro-4-(trifluoromethoxy)cinnamic Acid


Among the family of chloro-trifluoromethoxy substituted cinnamic acids, the position of the chlorine and –OCF₃ substituents on the phenyl ring critically determines both physicochemical properties and downstream synthetic utility. The –OCF₃ group is one of the most lipophilic substituents available to medicinal chemists, with a Hansch π value of +1.04, exceeding that of –CF₃ (+0.88) and –OCH₃ (–0.02) [1]. Its electron-withdrawing nature also modifies the reactivity of the α,β-unsaturated carboxylic acid moiety, altering cross-coupling and condensation reaction outcomes [2]. For the specific 3-chloro-4-trifluoromethoxy substitution pattern, the adjacency of chlorine and –OCF₃ creates a unique electronic environment that has been exploited in patents to yield drug candidates with sub-nanomolar target potency [3]. Replacing this compound with the 4-chloro-3-(trifluoromethoxy) regioisomer (CAS 886501-56-0) or the 3-chloro-5-(trifluoromethoxy) isomer (CAS 1588505-18-3) would alter the vector of the chlorine atom relative to the –OCF₃ group, changing the geometry of derived molecules at their binding site interface—a difference that has been explicitly demonstrated to affect biological activity in structure–activity relationship (SAR) studies .

Comparative Evidence: 3-Chloro-4-(trifluoromethoxy)cinnamic Acid


Sub-Nanomolar NaV1.8 Inhibition with Key Building Block

A derivative synthesized from the 3-chloro-4-(trifluoromethoxy)phenyl scaffold—specifically, (S)-N-((R)-3-chloro-4-(trifluoromethoxy)phenyl)(5-(trifluoromethoxy)pyridin-2-yl)methyl)-2-oxoimidazolidine-4-carboxamide—demonstrates an IC₅₀ of 1.30 nM against human NaV1.8 channels stably expressed in HEK293 cells, measured using automated patch clamp electrophysiology [1]. In contrast, when the 3-chloro-4-(trifluoromethoxy)phenyl moiety is incorporated into a different chemotype—a 4,5-dihydro-1H-imidazole scaffold targeting the NMDA NR2B receptor—the IC₅₀ is 3,480 nM (3.48 μM), representing a >2,600-fold loss in potency relative to the NaV1.8-optimized chemotype [2]. The differentiating factor is not the 3-chloro-4-(trifluoromethoxy)phenyl fragment per se, but the synthetic accessibility it provides to specific chemotypes that achieve high-affinity interactions. Other regioisomeric cinnamic acid building blocks (e.g., 4-chloro-3-trifluoromethoxy or 3-chloro-5-trifluoromethoxy) cannot generate the identical binding orientation because the relative position of chlorine and –OCF₃ is altered, a factor known to critically influence NaV1.8 binding site complementarity [3].

Ion channel pharmacology Pain research Sodium channel inhibitors

Hydroxamic Acid Derivatives with Nanomolar Enzyme Inhibition

The hydroxamic acid derivative (4R)-2-[3-chloro-4-(trifluoromethoxy)phenyl]-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide, constructed directly from the 3-chloro-4-(trifluoromethoxy)phenyl scaffold, exhibits an IC₅₀ of 0.0328 (units consistent with μM based on the assay context) against its target enzyme at 30 °C [1]. This level of potency is characteristic of zinc-binding hydroxamic acid inhibitors where the aryl substitution pattern modulates the pKₐ of the hydroxamic acid and the overall binding geometry. By comparison, related cinnamohydroxamic acid derivatives lacking the chlorine substituent or bearing the –OCF₃ group at a different ring position typically show >10-fold weaker inhibition in analogous assays, as the chlorine atom in the 3-position contributes both steric occupancy in a hydrophobic sub-pocket and an electron-withdrawing effect that fine-tunes hydroxamic acid acidity [2].

Enzyme inhibition Metalloenzyme inhibitors LpxC/UDP-3-O-acyl-N-acetylglucosamine deacetylase

LogP Comparison Across Regioisomers

The octanol–water partition coefficient (LogP) is a key determinant of membrane permeability, solubility, and metabolic clearance. Unsubstituted cinnamic acid has an experimental LogP of 2.13 [1]. Introduction of a single –OCF₃ group at the 3-position (3-(trifluoromethoxy)cinnamic acid, CAS 168833-80-5) increases the LogP to 2.68 . The 3-chloro-5-(trifluoromethoxy) regioisomer (CAS 1588505-18-3) has a predicted LogP of 4.26 , while 2-chloro-5-(trifluoromethoxy)cinnamic acid has an XLogP3 of 3.7 [2]. For the target compound 3-chloro-4-(trifluoromethoxy)cinnamic acid (CAS 773129-45-6), the predicted LogP is estimated to fall between 3.0 and 3.5 based on the additive contributions of chlorine (+0.71) and –OCF₃ (+1.04 relative to –OCH₃) to the cinnamic acid scaffold [3]. This places the 3-chloro-4-(trifluoromethoxy) isomer in a lipophilicity window that is moderate relative to the 3-chloro-5-(trifluoromethoxy) isomer (LogP ~4.26), which may risk higher metabolic liability, and higher than the chlorine-free 3-(trifluoromethoxy) analogue (LogP 2.68), providing a finely balanced LogP profile suitable for oral bioavailability optimization.

Physicochemical profiling Lipophilicity Drug-likeness optimization

Regioisomeric Differentiation: 3-Cl-4-OCF₃ vs 4-Cl-3-OCF₃

The closest regioisomer to the target compound is 4-chloro-3-(trifluoromethoxy)cinnamic acid (CAS 886501-56-0), which has the identical molecular formula (C₁₀H₆ClF₃O₃) and molecular weight (266.60) [1]. Despite this, the two compounds are not interchangeable. The 3-chloro-4-trifluoromethoxy pattern places the chlorine ortho to the –OCF₃ group, creating a distinct electronic push–pull effect along the ring that influences the electron density at the α,β-unsaturated carbonyl and thereby the reactivity in Michael additions and Knoevenagel condensations [2]. In contrast, the 4-chloro-3-trifluoromethoxy isomer positions the chlorine para to –OCF₃, yielding a different dipole moment and aromatic ring polarization. SAR studies on barbituric acid derivatives bearing cinnamic acid scaffolds have explicitly demonstrated that meta-substitution with CF₃, OCF₃, or F on the benzyl ring leads to a considerable increase in antiproliferative activities compared with corresponding ortho- and para-substituted derivatives, with the meta-OCF₃ substitution pattern being among the most potent . The 3-chloro-4-trifluoromethoxy regioisomer uniquely combines meta-chlorine and para-OCF₃ substitution, a pattern that is absent in any of the other commercially available chloro-trifluoromethoxy cinnamic acid isomers.

Regioisomer comparison Structure–activity relationship (SAR) Synthetic intermediate selection

Metabolic Stability Advantage of Trifluoromethoxy over Methoxy

The –OCF₃ group confers a well-documented metabolic stability advantage over the corresponding methoxy (–OCH₃) group by reducing susceptibility to cytochrome P450-mediated O-dealkylation. The strong electron-withdrawing effect of the three fluorine atoms decreases electron density on the ether oxygen, making it a poorer substrate for oxidative metabolic enzymes [1]. However, comparative microsomal stability studies indicate that the –OCF₃ group can, in some structural contexts, decrease metabolic stability compared to –CH₃O– or –CF₃– substituted counterparts, with the exception of N-alkoxy(sulfon)amide series where it provides a stability advantage . For cinnamic acid derivatives specifically, the α,β-unsaturated carbonyl moiety is itself a metabolic soft spot subject to reduction and conjugation; the presence of the 3-chloro-4-trifluoromethoxy substitution pattern is hypothesized to provide steric shielding of the Michael acceptor, though direct comparative microsomal stability data for the exact compound 773129-45-6 versus its methoxy analogue remain absent from the primary literature. This evidence dimension is therefore classified as class-level inference.

Metabolic stability Fluorine medicinal chemistry Microsomal clearance

Synthetic Tractability Across Multiple Drug Patents

The 3-chloro-4-(trifluoromethoxy)phenyl fragment appears as a key aryl substituent in multiple patent-disclosed drug candidates spanning diverse target classes. In US Patent 20230312528 (Merck Sharp & Dohme), the fragment is incorporated into NaV1.8 inhibitors as a critical pharmacophoric element [1]. Independently, the same fragment appears in ChEMBL-deposited NR2B antagonists from Merck Research Laboratories [2]. Additionally, 3-chloro-4-(trifluoromethoxy)aniline (CAS 64628-73-5)—the direct reduced aniline precursor derived from the cinnamic acid via reduction or obtained from alternative synthetic routes—is documented as a building block for agrochemical active ingredients including the herbicide trimefluor (N′-[3-chloro-4-(trifluoromethoxy)phenyl]-N,N-dimethylurea) [3]. This recurrent utilization across both pharmaceutical and agrochemical patent landscapes distinguishes the 3-chloro-4-trifluoromethoxy substitution pattern from other regioisomers such as 3-chloro-5-trifluoromethoxy or 4-chloro-3-trifluoromethoxy, which appear far less frequently in granted patents as core aryl fragments. A search of BindingDB and ChEMBL databases reveals the 3-chloro-4-(trifluoromethoxy)phenyl moiety in bioactive compounds with IC₅₀ values spanning six orders of magnitude (1.30 nM to >10,000 nM), demonstrating its broad applicability as a privileged fragment [1][2].

Patent analysis Drug discovery intermediates Building block versatility

Procurement Application Scenarios


NaV1.8 Pain Target: Oxazolidine-Carboxamide Leads

Research groups pursuing selective NaV1.8 sodium channel inhibitors for non-opioid pain therapy should prioritize procurement of 3-chloro-4-(trifluoromethoxy)cinnamic acid. The compound serves as the direct precursor to the 3-chloro-4-(trifluoromethoxy)phenyl fragment that, when elaborated into the oxazolidine-carboxamide chemotype, yields inhibitors with IC₅₀ values as low as 1.30 nM on human NaV1.8 channels [1]. The cinnamic acid building block can be converted to the requisite benzylamine, benzoic acid, or boronic acid intermediates for downstream diversification. This compound is explicitly exemplified in Merck's NaV1.8 patent family (US20230312528), and procurement ensures access to the identical chemical matter used in lead optimization [1].

LpxC & HDAC Hydroxamic Acid Inhibitors

For antibacterial drug discovery targeting LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase) or oncology programs targeting histone deacetylases (HDACs), the 3-chloro-4-(trifluoromethoxy)phenyl fragment provides an optimized aryl cap group for hydroxamic acid zinc-binding inhibitors. The derivative (4R)-2-[3-chloro-4-(trifluoromethoxy)phenyl]-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide demonstrates an IC₅₀ of 0.0328 against its target enzyme [2]. The α,β-unsaturated acid moiety of the cinnamic acid precursor enables direct conversion to the oxazoline-hydroxamic acid scaffold via cyclization and hydroxamic acid formation, offering a two-step synthetic route to potent inhibitors [2].

Lipophilicity Optimization for Fluorinated Leads

Medicinal chemistry teams optimizing lipophilicity and permeability in fluorinated aromatic series should select 3-chloro-4-(trifluoromethoxy)cinnamic acid as a building block that provides a moderate LogP in the 3.0–3.5 range—higher than non-chlorinated analogues (LogP 2.68 for 3-(trifluoromethoxy)cinnamic acid) but lower than excessively lipophilic regioisomers (LogP 4.26 for 3-chloro-5-(trifluoromethoxy)cinnamic acid; XLogP3 3.7 for 2-chloro-5-(trifluoromethoxy)cinnamic acid) . This intermediate lipophilicity is consistent with oral drug-likeness guidelines (Rule of Five) and positions the compound as a strategic choice when balancing potency (often correlated with higher LogP) against metabolic and solubility liabilities (often exacerbated by excessive LogP) [3].

Agrochemical Intermediate: Fluorinated Phenylurea Herbicides

In agrochemical R&D, 3-chloro-4-(trifluoromethoxy)cinnamic acid serves as a versatile precursor to 3-chloro-4-(trifluoromethoxy)aniline, which is a key intermediate for the herbicide trimefluor (N′-[3-chloro-4-(trifluoromethoxy)phenyl]-N,N-dimethylurea) [4]. The cinnamic acid route offers an alternative to direct nitration-reduction sequences, providing the aniline building block via Curtius rearrangement or Hofmann degradation of the acid. This synthetic flexibility justifies procurement for agrochemical discovery programs developing fluorinated phenylurea or carbamate herbicides with enhanced environmental stability profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-(trifluoromethoxy)cinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.